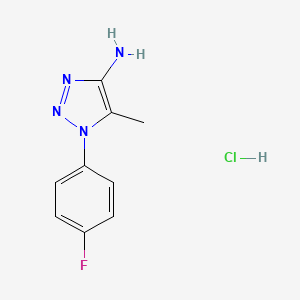

![molecular formula C18H13FN4S B3012783 3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894061-88-2](/img/structure/B3012783.png)

3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

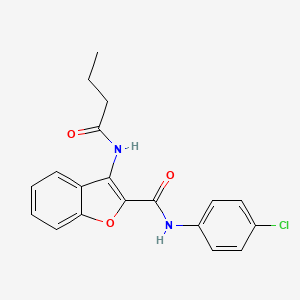

The compound "3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine" has garnered significant attention in various research studies. It has been synthesized and evaluated for its potential biological activities, including anticonvulsant, anxiolytic, antiproliferative, analgesic, anti-inflammatory, and antibacterial properties. The compound's molecular structure and chemical properties have been thoroughly investigated to understand its potential applications in different fields of pharmacology and medicinal chemistry.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine, has been investigated, including the labeling of carbon isotopes for specific studies related to absorption and metabolism .

Chemical Reactions Analysis

The compound "3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines" has been synthesized and evaluated for its antiproliferative activity, with detailed insights into its chemical reactions and interactions with tubulin, leading to cell cycle arrest at the G2/M phase .

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine" have been extensively studied, including its crystal structure, intermolecular interactions, and density functional theory calculations to compare computational and experimental results .

These findings collectively provide a comprehensive understanding of the compound's synthesis, molecular structure, chemical reactions, and physical and chemical properties, shedding light on its potential pharmacological applications.

"8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity." "Synthesis of carbon-14 and carbon-13 labeled 3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine" "Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents." "Synthesis, elucidation, DFT computations, Hirshfeld surface analysis and docking study of 6-chloro-3-[(4-fluoro-phenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine against fungi pathogen"

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives have demonstrated promising antiviral activity. For instance, certain compounds in this class showed significant antiviral effects against the hepatitis A virus (HAV). This suggests potential applications in treating or preventing HAV infections (Shamroukh & Ali, 2008).

Anticonvulsant Properties

These compounds have also been explored for their anticonvulsant properties. Research indicates that specific derivatives, like the 3-(2-fluorobenzyl)-8-(methylamino) and 3-(2,6-difluorobenzyl)-8-(methylamino) derivatives, exhibit potent activity against seizures induced by maximal electroshock in rats. This highlights their potential utility in the development of new anticonvulsant medications (Kelley et al., 1995).

Cytotoxic Activity

Studies on 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines, a related class, have been conducted to evaluate their cytotoxic activity against human cancer cell lines, such as the cervical carcinoma (HeLa) cell line. However, these studies indicated that the compounds did not show significant cytotoxic activity (Aggarwal et al., 2019).

Anxiolytic Activity

Derivatives of 1,2,4-triazolo[4,3-b]pyridazine have been synthesized and tested for anxiolytic activity, demonstrating potential in this area. Some derivatives were found to protect against convulsions and inhibit diazepam binding, indicating their relevance in the development of anxiolytic agents (Albright et al., 1981).

Antimicrobial Effects

Novel derivatives of 1,2,4-triazolo[4,3-b]pyridazine have shown antimicrobial activities, suggesting their potential as antimicrobial agents. The compounds were tested against various microorganisms and exhibited good to moderate activity (Ruso et al., 2014).

Antidiabetic Potential

Some triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic drugs. They showed significant inhibition of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes management, along with antioxidant and insulinotropic activities (Bindu et al., 2019).

Wirkmechanismus

Target of Action

Triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

Triazole compounds are known for their versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . They are capable of binding in the biological system with a variety of enzymes and receptors .

Biochemical Pathways

Some triazole derivatives have been found to induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 and initiation of cell death via the mitochondrial apoptotic pathway .

Pharmacokinetics

The molecular weight of the compound is 336.386 Da , which could influence its absorption and distribution in the body

Result of Action

Some triazole derivatives have been found to induce apoptosis in certain cell lines .

Zukünftige Richtungen

Given the therapeutic importance of triazole derivatives as confirmed in the literature, it was decided to synthesize and study their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . The literature-based design of the triazole moiety is present in Fig 1 .

Eigenschaften

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4S/c19-15-9-5-4-8-14(15)12-24-18-21-20-17-11-10-16(22-23(17)18)13-6-2-1-3-7-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIDHNPTUFZIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=C4F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Dimethylamino)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B3012705.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3012710.png)

![2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B3012713.png)

![2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B3012715.png)

![[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate](/img/structure/B3012718.png)

![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)